molecular formula C24H23ClN2O4 B248429 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine

1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine

Cat. No. B248429
M. Wt: 438.9 g/mol
InChI Key: VNOLSCZTJDGXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine, also known as CNPA, is a piperazine derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological systems.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood, but it is believed to act as a modulator of different biological systems. 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been shown to interact with different receptors, such as dopamine and serotonin receptors, which are involved in the regulation of various physiological processes. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been shown to modulate the activity of different enzymes and ion channels, which play important roles in cellular signaling pathways.
Biochemical and Physiological Effects:
1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological systems. 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been shown to modulate the release of different neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been shown to modulate the activity of different ion channels, such as calcium and potassium channels, which play important roles in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been extensively studied, and its effects on different biological systems are well documented. However, 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine also has some limitations for use in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for the study of 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine. One potential direction is the investigation of the effects of 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine on different biological systems, such as the immune system and the endocrine system. Additionally, future research could focus on the development of new derivatives of 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine that have improved pharmacological properties. Finally, the study of the mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine could provide valuable insights into the regulation of different physiological processes.

Synthesis Methods

The synthesis of 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine involves a multi-step process that starts with the reaction of 4-chlorophenol with acetic anhydride to form 4-acetoxyphenol. This intermediate is then reacted with 1-(2-naphthyloxy)piperazine in the presence of triethylamine to produce 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine. The synthesis of 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been optimized to yield high purity and yield, making it a valuable compound for scientific research.

Scientific Research Applications

1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been extensively studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological systems. 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been used in studies investigating the effects of different compounds on the central nervous system, cardiovascular system, and immune system. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been used to study the mechanisms of action of different compounds, such as neurotransmitters and hormones.

properties

Product Name

1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine

Molecular Formula

C24H23ClN2O4

Molecular Weight

438.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(2-naphthalen-2-yloxyacetyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C24H23ClN2O4/c25-20-6-9-21(10-7-20)30-16-23(28)26-11-13-27(14-12-26)24(29)17-31-22-8-5-18-3-1-2-4-19(18)15-22/h1-10,15H,11-14,16-17H2

InChI Key

VNOLSCZTJDGXFT-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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